molecular formula C8H13IO B1383949 7-(Iodomethyl)-6-oxaspiro[3.4]octane CAS No. 2060025-40-1

7-(Iodomethyl)-6-oxaspiro[3.4]octane

Cat. No. B1383949
M. Wt: 252.09 g/mol
InChI Key: SIFMUSWUAPDMQW-UHFFFAOYSA-N
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Description

“7-(Iodomethyl)-6-oxaspiro[3.4]octane” is a chemical compound with the molecular formula C7H11IO2 . It is also known as tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate . The compound has a molecular weight of 353.2 .


Molecular Structure Analysis

The InChI code for “7-(Iodomethyl)-6-oxaspiro[3.4]octane” is 1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Stereochemical Preference in Yeast Epoxide Hydrolase

7-(Iodomethyl)-6-oxaspiro[3.4]octane, being a spiroepoxide compound, shares relevance with studies on yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. A study by Weijers et al. (2007) found that YEH exhibits a stereochemical preference for O-axial C3 epimers of 1-oxaspiro[2.5]octanes, which are structurally similar to 7-(Iodomethyl)-6-oxaspiro[3.4]octane. This preference plays a crucial role in the biological activity and enzymatic detoxification of spiroepoxides (Weijers et al., 2007).

Structural and Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) conducted a detailed structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives, using NMR spectroscopy. This analysis is applicable to 7-(Iodomethyl)-6-oxaspiro[3.4]octane, providing insights into the steric and electronic effects of substituents, which are critical for understanding the behavior of these compounds in various chemical environments (Montalvo-González & Ariza-Castolo, 2012).

Novel Synthesis Routes in Drug Discovery

Li, Rogers-Evans, and Carreira (2013) reported the synthesis of novel thia/oxa-azaspiro[3.4]octanes, including structures like 7-(Iodomethyl)-6-oxaspiro[3.4]octane. These spirocycles were designed as multifunctional, structurally diverse modules for drug discovery, highlighting the potential of 7-(Iodomethyl)-6-oxaspiro[3.4]octane in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Applications in Antibiotic Synthesis

The transformation of cephalosporanic acid into new cephalosporin antibiotics involves compounds structurally similar to 7-(Iodomethyl)-6-oxaspiro[3.4]octane. A study by Agematu et al. (1993) demonstrated the use of laccase-catalyzed phenolic oxidation in this process, indicating the potential role of similar spiroepoxide compounds in antibiotic synthesis (Agematu et al., 1993).

properties

IUPAC Name

7-(iodomethyl)-6-oxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-5-7-4-8(6-10-7)2-1-3-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFMUSWUAPDMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Iodomethyl)-6-oxaspiro[3.4]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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